molecular formula C10H11ClOS B3161374 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride CAS No. 869945-06-2

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride

Cat. No.: B3161374
CAS No.: 869945-06-2
M. Wt: 214.71 g/mol
InChI Key: RAQMTDUDQJTUHH-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride is a chemical compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride typically involves the chlorination of 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. One common method involves the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is usually carried out under reflux conditions, where the carboxylic acid is treated with thionyl chloride, resulting in the formation of the corresponding acyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

Major Products Formed

    Substitution: Formation of amides, esters, or thioesters.

    Reduction: Formation of alcohols or amines.

    Oxidation: Formation of sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by forming a covalent bond with the active site or by binding to a receptor and blocking its interaction with natural ligands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both the methyl group and the carbonyl chloride functional group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClOS/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQMTDUDQJTUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(S2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301171093
Record name 4,5,6,7-Tetrahydro-5-methylbenzo[b]thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869945-06-2
Record name 4,5,6,7-Tetrahydro-5-methylbenzo[b]thiophene-2-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869945-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-5-methylbenzo[b]thiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride
Reactant of Route 2
5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride
Reactant of Route 3
5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride
Reactant of Route 4
5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride
Reactant of Route 5
5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride
Reactant of Route 6
5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride

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